molecular formula C19H15N3 B081254 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole CAS No. 14040-57-4

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole

Cat. No. B081254
CAS RN: 14040-57-4
M. Wt: 285.3 g/mol
InChI Key: IKCSSFIQCVJJGW-UHFFFAOYSA-N
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Description

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been widely studied for their pharmacological properties.

Scientific Research Applications

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Several studies have reported its effectiveness against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

Mechanism Of Action

The exact mechanism of action of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is not fully understood. However, several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a critical role in cancer treatment.

Biochemical And Physiological Effects

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of inflammatory diseases. It has also been found to inhibit the activity of specific enzymes, such as COX-2 and MMP-9, which are involved in cancer cell invasion and metastasis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. It also has limited stability in solution, which can affect its effectiveness in long-term experiments.

Future Directions

There are several future directions for the research on 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole. One of the areas of interest is its potential use as a cancer therapy. Further studies are needed to elucidate its exact mechanism of action and to determine its effectiveness in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to investigate its effectiveness in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize its synthesis method and to improve its solubility and stability in solution.

Synthesis Methods

The synthesis of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole involves the condensation of 4-methyl-2-nitroaniline and phenylglyoxylic acid in the presence of a catalyst. The resulting intermediate is then reduced and cyclized to yield the final product. This method has been reported in several research articles and has been found to be efficient and reproducible.

properties

CAS RN

14040-57-4

Product Name

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C19H15N3/c1-13-9-10-20-18(11-13)19-21-16-8-7-15(12-17(16)22-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22)

InChI Key

IKCSSFIQCVJJGW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4

synonyms

2-(4-Methyl-2-pyridyl)-5-phenyl-1H-benzimidazole

Origin of Product

United States

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